molecular formula C19H22F3N3OS B2723429 1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1234902-01-2

1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B2723429
CAS RN: 1234902-01-2
M. Wt: 397.46
InChI Key: GBVFLUDCKDIIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H22F3N3OS and its molecular weight is 397.46. The purity is usually 95%.
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Scientific Research Applications

Antiacetylcholinesterase Activity

Research into urea derivatives has demonstrated their potential in the synthesis and biochemical evaluation of compounds for antiacetylcholinesterase activity. This includes the design of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to investigate the optimization of spacer length for enhancing inhibitory activities against acetylcholinesterase, a key enzyme implicated in neurological disorders such as Alzheimer's disease (Vidaluc et al., 1995).

Synthesis and Structural Analysis

The development of methods for the synthesis, metalation, and cleavage of highly hindered ureas has been explored, providing insights into the structural and conformational aspects of these compounds. This research contributes to the broader understanding of urea derivatives in organic synthesis (Hassel & Seebach, 1978).

Inhibition of Soluble Epoxide Hydrolase

Investigations into 1,3-disubstituted ureas have shown significant advancements in inhibiting soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols, which has implications for inflammatory diseases and pain management. Novel sEH inhibitors based on this urea structure have demonstrated enhanced pharmacokinetic properties and efficacy in reducing inflammatory pain (Rose et al., 2010).

Antiproliferative Agents

Research into 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives has identified new antiproliferative agents against various cancer cell lines. These compounds have shown significant potential in inhibiting cell proliferation, inducing apoptosis, and arresting the cell cycle, marking them as promising candidates for cancer therapy (Zhang et al., 2019).

Corrosion Inhibition

Urea derivatives have also found application as corrosion inhibitors for metals in acidic environments. Studies have shown that certain Mannich bases derived from urea compounds can effectively protect metal surfaces from corrosion, highlighting their potential in industrial applications (Jeeva et al., 2015).

Cytokinin-like Activity

Some urea derivatives exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This property is leveraged in agricultural and horticultural practices to enhance plant growth and development, demonstrating the versatility of urea compounds in biotechnological applications (Ricci & Bertoletti, 2009).

properties

IUPAC Name

1-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3OS/c20-19(21,22)16-2-1-3-17(10-16)24-18(26)23-11-14-4-7-25(8-5-14)12-15-6-9-27-13-15/h1-3,6,9-10,13-14H,4-5,7-8,11-12H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVFLUDCKDIIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.